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Abstract
Pentafluoroiodoethane (C₂F₅I) is a perfluoroalkyl iodide that finds application in organic

synthesis and materials science. A thorough understanding of its stability and decomposition

characteristics is paramount for its safe handling, storage, and application, particularly in the

context of drug development where purity and stability are critical. This technical guide provides

a comprehensive overview of the thermal, photochemical, and chemical stability of

pentafluoroiodoethane, detailing its decomposition pathways, products, and the kinetics of

these processes. Experimental protocols for stability assessment are also presented, alongside

diagrammatic representations of key decomposition mechanisms and analytical workflows.

Introduction
Pentafluoroiodoethane, also known as iodopentafluoroethane or perfluoroethyl iodide, is a

halogenated alkane with the chemical formula C₂F₅I. Its utility in chemical synthesis stems from

the reactivity of the carbon-iodine (C-I) bond, which can be readily cleaved to generate the

pentafluoroethyl radical (C₂F₅•), a valuable intermediate for the introduction of the

pentafluoroethyl group into organic molecules. However, this inherent reactivity also dictates its

stability profile. This guide synthesizes available data on the stability and decomposition of

pentafluoroiodoethane to provide a foundational resource for professionals working with this

compound.
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Chemical and Physical Properties
A summary of the key chemical and physical properties of pentafluoroiodoethane is provided

in Table 1.

Table 1: Chemical and Physical Properties of Pentafluoroiodoethane

Property Value

Molecular Formula C₂F₅I

Molecular Weight 245.92 g/mol

Boiling Point 12-13 °C[1]

Density 2.085 g/mL at 25 °C[1]

Vapor Pressure 738.9 mmHg at 10 °C[1]

Refractive Index n20/D 1.339[1]

Stability Profile
Thermal Stability
Pentafluoroiodoethane is considered chemically stable under standard ambient conditions

(room temperature).[2] However, it poses a risk of explosion if heated under confinement.[2]

While specific studies on the thermal decomposition products of pentafluoroiodoethane are

not readily available in the reviewed literature, the behavior of similar perfluorinated

compounds, such as pentafluoroethane (HFC-125), at elevated temperatures suggests

potential decomposition pathways. For HFC-125, pyrolysis occurs at temperatures above 700

°C, leading to a variety of products including hexafluoropropene, trifluoromethane, and

tetrafluoroethylene, primarily through mechanisms involving C-C bond fission and HF

elimination.[3][4] It is plausible that at sufficiently high temperatures, pentafluoroiodoethane
would also undergo C-C bond cleavage in addition to the more labile C-I bond scission.

Photochemical Stability
The photochemical stability of pentafluoroiodoethane is dictated by the presence of the

carbon-iodine bond. The C-I bond is known to be susceptible to photolysis upon absorption of
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ultraviolet (UV) radiation, leading to homolytic cleavage and the formation of a pentafluoroethyl

radical (C₂F₅•) and an iodine radical (I•).[1][5] This photodissociation is a common

characteristic of iodoalkanes.[6] The UV-Vis absorption spectrum of similar iodoalkanes shows

a broad absorption band corresponding to n→σ* transitions, which are dissociative in nature.[6]

Chemical Stability and Incompatibilities
Pentafluoroiodoethane is incompatible with certain classes of chemical reagents. It is crucial

to avoid contact with:

Strong oxidizing agents: These can cause vigorous reactions.

Alkali metals: Reactions with alkali metals can be hazardous.

Finely divided metals: Metals such as aluminum, magnesium, and zinc in powdered form can

react with pentafluoroiodoethane.

Reactions with strong bases, such as sodium hydroxide, would be expected to proceed via

nucleophilic substitution, where the hydroxide ion displaces the iodide ion to form

pentafluoroethanol. However, specific studies on the reaction of pentafluoroiodoethane with

strong acids and bases were not found in the reviewed literature. It is known that iodine can

react with concentrated sulfuric acid.[7][8][9]

Decomposition Mechanisms and Products
The primary decomposition pathways for pentafluoroiodoethane are initiated by the cleavage

of the C-I bond, which is the weakest bond in the molecule.

Photochemical Decomposition Pathway
Upon absorption of UV radiation, pentafluoroiodoethane undergoes homolytic cleavage of the

C-I bond.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11800385/
https://www.berkeleyanalytical.com/resources/test-methods
https://www.researchgate.net/publication/358583102_Pyrolysis-GCMS_A_Powerful_Analytical_Tool_for_Additives_and_Polymers_Characterization
https://www.researchgate.net/publication/358583102_Pyrolysis-GCMS_A_Powerful_Analytical_Tool_for_Additives_and_Polymers_Characterization
https://www.benchchem.com/product/b1347087?utm_src=pdf-body
https://www.benchchem.com/product/b1347087?utm_src=pdf-body
https://www.benchchem.com/product/b1347087?utm_src=pdf-body
https://www.youtube.com/watch?v=2F_kPXbi2D8
https://www.researchgate.net/publication/322177679_Reactions_of_iodate_with_iodine_in_concentrated_sulfuric_acid_Formation_of_I3_and_I1_compounds
https://inis.iaea.org/records/aw1gb-59x87
https://www.benchchem.com/product/b1347087?utm_src=pdf-body
https://www.benchchem.com/product/b1347087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pentafluoroiodoethane (C₂F₅I) Pentafluoroethyl Radical (C₂F₅•) + Iodine Radical (I•)hν (UV light)

High Temperature Decomposition of C₂F₅I

Products from C-I Cleavage Products from C-C Fission

Pentafluoroiodoethane (C₂F₅I)

C-I Bond Cleavage

Δ (Heat)

C-C Bond Fission

Δ (Heat)

C₂F₅• I• CF₃• CF₂I•

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare C₂F₅I Sample

Load Sample into Reaction Vessel

Seal and Purge with Inert Gas

Heat to Test Temperature

Monitor Pressure and Temperature

Cool to Room Temperature

Sample Gas Phase Sample Liquid Phase

GC-MS Analysis of Samples

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1347087?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1347087?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11800385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11800385/
https://store.astm.org/d6743-20.html
https://www.eag.com/techniques/mass-spec/pyrolysis-gc-ms/
https://www.quora.com/What-will-happen-if-I-mix-sulphuric-acid-and-iodine
https://www.berkeleyanalytical.com/resources/test-methods
https://www.researchgate.net/publication/358583102_Pyrolysis-GCMS_A_Powerful_Analytical_Tool_for_Additives_and_Polymers_Characterization
https://www.youtube.com/watch?v=2F_kPXbi2D8
https://www.researchgate.net/publication/322177679_Reactions_of_iodate_with_iodine_in_concentrated_sulfuric_acid_Formation_of_I3_and_I1_compounds
https://inis.iaea.org/records/aw1gb-59x87
https://inis.iaea.org/records/aw1gb-59x87
https://www.benchchem.com/product/b1347087#stability-and-decomposition-of-pentafluoroiodoethane
https://www.benchchem.com/product/b1347087#stability-and-decomposition-of-pentafluoroiodoethane
https://www.benchchem.com/product/b1347087#stability-and-decomposition-of-pentafluoroiodoethane
https://www.benchchem.com/product/b1347087#stability-and-decomposition-of-pentafluoroiodoethane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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